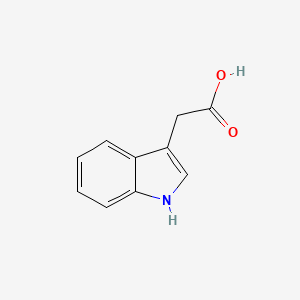

3-Indoleacetic acid

Description

Properties

IUPAC Name |

2-(1H-indol-3-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c12-10(13)5-7-6-11-9-4-2-1-3-8(7)9/h1-4,6,11H,5H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEOVTRFCIGRIMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Record name | indole-3-acetic acid | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Indole-3-acetic_acid | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

2338-19-4 (mono-potassium salt), 6305-45-9 (mono-hydrochloride salt) | |

| Record name | Indoleacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000087514 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID5020738 | |

| Record name | Indole-3-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5020738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] Light tan to light pink flaky powder; Odorless; [PhytoTechnology Laboratories MSDS], Solid | |

| Record name | Indoleacetic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14880 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Indoleacetic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000197 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

>26.3 [ug/mL] (The mean of the results at pH 7.4), 1.5 mg/mL | |

| Record name | SID47193742 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | Indoleacetic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000197 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Vapor Pressure |

0.00000526 [mmHg] | |

| Record name | Indoleacetic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14880 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

87-51-4 | |

| Record name | Indole-3-acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=87-51-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Indoleacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000087514 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Indoleacetic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB07950 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | indole-3-acetic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3787 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Indole-3-acetic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Indole-3-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5020738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Indol-3-ylacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.590 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | INDOLEACETIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6U1S09C61L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Indoleacetic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000197 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

168.5 °C | |

| Record name | Indoleacetic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000197 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to Tryptophan-Dependent IAA Biosynthesis Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indole-3-acetic acid (IAA), the principal auxin in plants, is a critical signaling molecule that orchestrates a vast array of developmental processes, including cell division and elongation, tissue differentiation, and responses to environmental stimuli. The biosynthesis of IAA is a complex and highly regulated process, with multiple pathways contributing to its production. The majority of IAA is synthesized from the amino acid L-tryptophan through several distinct, yet sometimes interconnected, tryptophan-dependent pathways.[1] Understanding the intricacies of these pathways, including their key enzymatic players, intermediates, and regulatory mechanisms, is paramount for researchers in plant biology, agriculture, and for professionals in drug development seeking to modulate plant growth or develop novel herbicides.

This technical guide provides a comprehensive overview of the core tryptophan-dependent IAA biosynthesis pathways: the Indole-3-pyruvic acid (IPA) pathway, the Indole-3-acetamide (B105759) (IAM) pathway, the Tryptamine (B22526) (TAM) pathway, and the Indole-3-acetaldoxime (IAOx) pathway. It is designed to be a valuable resource for researchers and professionals, offering detailed experimental protocols for the quantification of IAA and its intermediates, a compilation of available quantitative enzymatic data, and clear visual representations of the biochemical routes.

Core Tryptophan-Dependent IAA Biosynthesis Pathways

Plants and many associated microorganisms utilize four primary pathways to synthesize IAA from tryptophan. These pathways are named after their key intermediates and involve a series of enzymatic conversions.

The Indole-3-Pyruvic Acid (IPA) Pathway

The IPA pathway is considered a major route for IAA biosynthesis in plants.[2][3] It is a two-step process initiated by the conversion of tryptophan to indole-3-pyruvic acid (IPyA).

-

Step 1: Transamination of Tryptophan. The enzyme tryptophan aminotransferase (TAA) catalyzes the transfer of an amino group from tryptophan to an α-keto acid, typically α-ketoglutarate, to produce IPyA.[3]

-

Step 2: Oxidative Decarboxylation of IPyA. The YUCCA (YUC) family of flavin monooxygenases then catalyzes the conversion of IPyA to IAA.[2][4] This step is often considered the rate-limiting step in this pathway.[4] In some bacteria, the conversion of IPyA to IAA proceeds via indole-3-acetaldehyde (IAAld), catalyzed by an indole-3-pyruvate decarboxylase (IPDC).[5]

The Indole-3-Acetamide (IAM) Pathway

The IAM pathway is a well-characterized route for IAA production, particularly in plant-associated bacteria such as Agrobacterium tumefaciens.[6][7] Evidence also suggests its presence in some plant species.[7] This pathway involves two key enzymatic steps:

-

Step 1: Monooxygenation of Tryptophan. Tryptophan-2-monooxygenase (IaaM) converts tryptophan to indole-3-acetamide (IAM).[6]

-

Step 2: Hydrolysis of IAM. An IAM hydrolase (IaaH) then hydrolyzes IAM to produce IAA and ammonia.[6]

The Tryptamine (TAM) Pathway

The TAM pathway provides an alternative route from tryptophan to IAA. The sequence of reactions in this pathway has been a subject of some debate, but a generally accepted model is as follows:

-

Step 1: Decarboxylation of Tryptophan. Tryptophan decarboxylase (TDC) removes the carboxyl group from tryptophan to form tryptamine (TAM).[5]

-

Step 2: Oxidative Deamination of Tryptamine. An amine oxidase (AO) then converts tryptamine to indole-3-acetaldehyde (IAAld).[5]

-

Step 3: Oxidation of IAAld. Finally, an aldehyde dehydrogenase (ALDH) oxidizes IAAld to produce IAA.[5]

References

- 1. researchgate.net [researchgate.net]

- 2. The Biochemical Mechanism of Auxin Biosynthesis by an Arabidopsis YUCCA Flavin-containing Monooxygenase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Indole pyruvate decarboxylase gene regulates the auxin synthesis pathway in rice by interacting with the indole-3-acetic acid–amido synthetase gene, promoting root hair development under cadmium stress [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. The main auxin biosynthesis pathway in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

A Technical Guide to Tryptophan-Independent IAA Biosynthesis in Bacteria

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of the tryptophan (Trp)-independent pathways for indole-3-acetic acid (IAA) biosynthesis in bacteria. While Trp-dependent routes are well-documented, Trp-independent synthesis represents a significant, albeit less characterized, mechanism for the production of this critical phytohormone. Understanding these pathways is crucial for applications in agriculture, biotechnology, and drug development.

Introduction to Bacterial IAA Biosynthesis

Indole-3-acetic acid (IAA) is the most prevalent and physiologically active auxin in plants, regulating nearly all aspects of their growth and development. A wide array of microorganisms, including bacteria and fungi that associate with plants, can also synthesize IAA. This microbial IAA can act as a signaling molecule, influencing plant-microbe interactions, promoting plant growth, or acting as a virulence factor.

Bacterial IAA synthesis is broadly categorized into two main types:

-

Tryptophan-Dependent Pathways: These are the most common and well-studied pathways, utilizing L-tryptophan as the primary precursor. Major routes include the indole-3-acetamide (B105759) (IAM), indole-3-pyruvic acid (IPyA), tryptamine (B22526) (TAM), and indole-3-acetonitrile (B3204565) (IAN) pathways.[1][2][3][4]

-

Tryptophan-Independent Pathways: These pathways synthesize IAA without using tryptophan as a direct precursor. Instead, they utilize intermediates from the tryptophan synthesis pathway itself, such as indole-3-glycerol phosphate (B84403) (IGP) or indole (B1671886).[2][5][6] While evidence for these pathways has been found in various bacteria, the specific enzymes and genetic regulation are still under active investigation.[2][3][6]

This document focuses exclusively on the Trp-independent pathways.

The Core Tryptophan-Independent Pathway: A Branch from Tryptophan Synthesis

The primary Trp-independent pathway identified in bacteria and plants branches off from the conventional tryptophan biosynthesis pathway. The key branchpoint intermediate is indole-3-glycerol phosphate (IGP) .[7][8]

The proposed sequence of reactions is as follows:

-

Chorismate to Anthranilate: The pathway begins with chorismate, a central intermediate in the shikimate pathway. Anthranilate synthase converts chorismate to anthranilate.

-

Formation of Indole-3-Glycerol Phosphate (IGP): Through a series of enzymatic steps, anthranilate is converted into IGP. The enzyme indole-3-glycerol phosphate synthase (IGS) is critical at this stage.[7]

-

IGP to Indole: This is the crucial branching step. Instead of proceeding to form tryptophan, IGP is converted directly to indole. In plants, a cytosolic enzyme called indole synthase (INS) has been identified to catalyze this reaction.[8][9] While a direct bacterial homolog is not always clear, the conversion of IGP to indole is a key proposed step.

-

Indole to Indole-3-Acetic Acid (IAA): The final conversion of indole to IAA is the most enigmatic part of the pathway. The specific enzymes that catalyze the addition of an acetic acid side chain to the indole ring have not been fully elucidated in bacteria.[2][8]

// Nodes Chorismate [label="Chorismate", fillcolor="#F1F3F4", fontcolor="#202124"]; Anthranilate [label="Anthranilate", fillcolor="#F1F3F4", fontcolor="#202124"]; IGP [label="Indole-3-glycerol\nphosphate (IGP)", fillcolor="#FBBC05", fontcolor="#202124", shape=box]; Indole [label="Indole", fillcolor="#F1F3F4", fontcolor="#202124"]; IAA [label="Indole-3-Acetic Acid\n(IAA)", fillcolor="#34A853", fontcolor="#FFFFFF", shape=box]; Trp_Pathway [label="Tryptophan\nBiosynthesis", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=box];

// Invisible node for branching branch [shape=point, width=0.01, height=0.01];

// Edges Chorismate -> Anthranilate [label="Anthranilate\nsynthase"]; Anthranilate -> IGP [label="Multiple\nSteps (IGS)"]; IGP -> branch [arrowhead=none]; branch -> Indole [label="Indole Synthase\n(Proposed)"]; branch -> Trp_Pathway [label="Tryptophan\nSynthase α/β"]; Indole -> IAA [label="Unknown\nEnzymes", style=dashed, color="#EA4335"];

} dot Caption: Proposed Tryptophan-Independent IAA Biosynthesis Pathway.

Quantitative Data on IAA Production

Quantifying IAA production is essential for characterizing bacterial strains and understanding pathway efficiency. Production levels can vary significantly based on the bacterial species, culture conditions, and availability of precursors. While most high-yield reports involve Trp-dependent pathways, studies have confirmed IAA production in the absence of exogenous tryptophan.

| Bacterial Species | Condition | IAA Concentration (µg/mL) | Reference |

| Micrococcus aloeverae DCB-20 | LB Broth + L-Tryptophan | 154.3 | [10] |

| Micrococcus aloeverae DCB-20 | Tris-minimal broth + Casein hydrolysate (Trp-free) | Production confirmed, not quantified | [10] |

| Enterobacter xiangfangensis BWH6 | Medium without L-Trp | 553 | [11] |

| Enterobacter asburiae STY10 | Medium without L-Trp | 214 | [11] |

| Klebsiella SGM 81 | Medium + 0.15% Tryptophan (Salkowski method) | 215 | [12] |

| Klebsiella SGM 81 | Medium + Tryptophan (LC-MS/MS) | 960 | [12] |

| Various Rhizosphere Bacteria | Medium + L-Tryptophan | 10.40 - 232.0 | [13] |

Note: The high values for Enterobacter sp. without exogenous tryptophan may suggest highly efficient endogenous precursor synthesis or the presence of tryptophan in the base medium (e.g., yeast extract).

Experimental Protocols

Characterizing Trp-independent IAA biosynthesis requires a combination of microbiological, biochemical, and analytical chemistry techniques.

This protocol is designed to provide evidence for a bacterium's ability to synthesize IAA without an external tryptophan source.

// Nodes start [label="Prepare Minimal Medium\n(e.g., Tris-minimal broth)\n- No Tryptophan", fillcolor="#F1F3F4", fontcolor="#202124"]; culture [label="Inoculate with test bacterium", fillcolor="#4285F4", fontcolor="#FFFFFF"]; incubate [label="Incubate (e.g., 30°C, 120 rpm, 72h)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; harvest [label="Harvest Culture\nCentrifuge to pellet cells", fillcolor="#4285F4", fontcolor="#FFFFFF"]; extract [label="Extract IAA from Supernatant\n(Acidify to pH 2.5-3.0, use Ethyl Acetate)", fillcolor="#FBBC05", fontcolor="#202124"]; analyze [label="Quantify IAA\n(LC-MS/MS)", fillcolor="#34A853", fontcolor="#FFFFFF"]; confirm [label="Confirm Absence of Tryptophan\nin medium via HPLC/LC-MS", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges start -> culture; culture -> incubate; incubate -> harvest; harvest -> extract; extract -> analyze; harvest -> confirm [style=dashed, label="Control Step"]; } dot Caption: Workflow to verify Trp-independent IAA production.

Detailed Steps:

-

Medium Preparation: Prepare a defined minimal medium that is completely devoid of tryptophan. A common choice is Tris-minimal broth. As a positive control, prepare the same medium supplemented with a known tryptophan precursor like indole or anthranilate. A negative control should remain uninoculated.

-

Inoculation and Incubation: Inoculate the media with the bacterial strain of interest. Incubate under optimal growth conditions (e.g., 30°C with shaking at 120 rpm) for a period of 48-72 hours.[14]

-

Sample Collection: After incubation, collect the culture broth and centrifuge at high speed (e.g., 10,000 x g for 10 minutes) to pellet the bacterial cells. The supernatant contains the secreted IAA.

-

IAA Extraction:

-

Acidify the supernatant to a pH of 2.5-3.0 using 1N HCl. This protonates the IAA molecule, making it less polar.[14]

-

Perform a liquid-liquid extraction by adding an equal volume of ethyl acetate (B1210297). Mix vigorously and allow the phases to separate.

-

Collect the upper organic (ethyl acetate) phase, which now contains the IAA. Repeat the extraction twice more to maximize yield.

-

Evaporate the pooled ethyl acetate to dryness using a rotary evaporator at approximately 40°C.[14]

-

Re-dissolve the dried extract in a small volume of solvent compatible with the analytical method, such as 20% methanol (B129727).[14]

-

-

Tryptophan Absence Confirmation: To rigorously prove the pathway is Trp-independent, analyze a sample of the spent medium (supernatant) using HPLC or LC-MS/MS to confirm that tryptophan is absent.[10]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for accurate and sensitive quantification of IAA.[15][16]

-

Chromatography:

-

System: A high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer.

-

Column: A C18 reverse-phase column is typically used.

-

Mobile Phase: A gradient of acidified water (e.g., 0.1% formic acid) and an organic solvent like methanol or acetonitrile.

-

Flow Rate: A typical flow rate is around 250-400 µL/min.

-

-

Mass Spectrometry:

-

Ionization: Electrospray ionization (ESI) in negative or positive mode.

-

Detection: Multiple Reaction Monitoring (MRM) is used for high selectivity and sensitivity. This involves monitoring a specific precursor ion-to-product ion transition for IAA (e.g., m/z 176 → 130 in positive mode).

-

-

Quantification:

-

A standard curve is generated using a series of known concentrations of a commercial IAA standard (e.g., 10-1000 ng/mL).

-

The concentration of IAA in the bacterial extract is determined by comparing its peak area to the standard curve.[12] The identity is confirmed by matching the retention time and the mass transition to the pure standard.[12]

-

Regulation of Tryptophan-Independent IAA Synthesis

The regulation of Trp-independent IAA synthesis is not well understood, but it is likely controlled by factors that regulate the tryptophan biosynthetic pathway itself.

-

Precursor Availability: The primary regulatory control is likely the availability of the precursor, indole-3-glycerol phosphate (IGP). The flow of carbon through the shikimate pathway into the Trp biosynthesis pathway will directly impact the pool of IGP available.

-

Environmental Signals: In many plant-associated bacteria, IAA production is influenced by environmental cues from the plant host. For instance, compounds in plant root exudates can increase the expression of genes involved in IAA synthesis.[17]

-

Feedback Inhibition: Tryptophan biosynthesis is often subject to feedback inhibition, where high levels of tryptophan can inhibit early enzymes in the pathway. This could indirectly affect the IGP pool available for IAA synthesis.

// Nodes PlantSignals [label="Plant Root Exudates\n(e.g., amino acids)", fillcolor="#F1F3F4", fontcolor="#202124"]; Shikimate [label="Shikimate Pathway", fillcolor="#4285F4", fontcolor="#FFFFFF"]; IGP_Pool [label="Indole-3-glycerol\nphosphate (IGP) Pool", fillcolor="#FBBC05", fontcolor="#202124"]; IAA_Synth [label="Trp-Independent\nIAA Synthesis", fillcolor="#34A853", fontcolor="#FFFFFF"]; Trp_Synth [label="Tryptophan\nSynthesis", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Tryptophan [label="Tryptophan", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges PlantSignals -> Shikimate [label="Upregulation", color="#34A853"]; Shikimate -> IGP_Pool [label="Provides Precursor"]; IGP_Pool -> IAA_Synth; IGP_Pool -> Trp_Synth; Trp_Synth -> Tryptophan; Tryptophan -> Shikimate [label="Feedback Inhibition", style=dashed, color="#EA4335", constraint=false]; } dot Caption: Potential regulatory inputs for Trp-independent IAA synthesis.

Conclusion and Future Directions

Tryptophan-independent IAA biosynthesis is a vital, yet underexplored, aspect of microbial physiology and plant-microbe interactions. While the involvement of intermediates like indole-3-glycerol phosphate is established, significant knowledge gaps remain. Future research should focus on:

-

Enzyme Identification: Identifying and characterizing the novel enzymes responsible for converting indole to IAA.

-

Genetic Regulation: Elucidating the specific genes and regulatory networks (e.g., operons, transcription factors) that control this pathway in different bacterial species.

-

Ecological Significance: Determining the specific environmental conditions and host interactions under which the Trp-independent pathway is preferentially used over Trp-dependent routes.

A deeper understanding of these pathways will enable the strategic selection and engineering of beneficial bacteria for enhanced crop productivity and the development of novel antimicrobial agents or plant growth regulators.

References

- 1. researchgate.net [researchgate.net]

- 2. Biosynthetic Pathways and Functions of Indole-3-Acetic Acid in Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Distribution of Tryptophan-Dependent Indole-3-Acetic Acid Synthesis Pathways in Bacteria Unraveled by Large-Scale Genomic Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. STUDY OF INDOLE-3-ACETIC ACID BIOSYNTHESIS PATHWAYS IN Bradyrhizobium japonicum BJBV-05 [redalyc.org]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. Indole-3-glycerol phosphate, a branchpoint of indole-3-acetic acid biosynthesis from the tryptophan biosynthetic pathway in Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Deciphering operation of tryptophan-independent pathway in high indole-3-acetic acid (IAA) producing Micrococcus aloeverae DCB-20 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Characterization and synthesis of indole-3-acetic acid in plant growth promoting Enterobacter sp - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Analysis of Indole-3-acetic Acid (IAA) Production in Klebsiella by LC-MS/MS and the Salkowski Method [bio-protocol.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. [PDF] Analysis of Indole-3-acetic Acid (IAA) Production in Klebsiellaby LC-MS/MS and the Salkowski Method. | Semantic Scholar [semanticscholar.org]

- 16. Analysis of Indole-3-acetic Acid (IAA) Production in Klebsiella by LC-MS/MS and the Salkowski Method [en.bio-protocol.org]

- 17. Auxin and Plant-Microbe Interactions - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the 3-Indoleacetic Acid Signaling Pathway in Arabidopsis

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Indole-3-acetic acid (IAA), the primary native auxin in plants, is a pivotal signaling molecule that orchestrates a vast array of developmental processes, from embryogenesis to senescence. In the model organism Arabidopsis thaliana, the perception and transduction of the IAA signal are mediated by a sophisticated and highly regulated pathway. This technical guide provides a comprehensive overview of the core components and mechanisms of the IAA signaling cascade. We delve into the quantitative aspects of protein-protein interactions, provide detailed protocols for key experimental assays, and present visual representations of the pathway and associated workflows to facilitate a deeper understanding for researchers and professionals in drug development seeking to modulate plant growth and development.

Core Components of the IAA Signaling Pathway

The nuclear auxin signaling pathway is elegantly controlled by three main protein families: the TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) proteins, the Auxin/INDOLE-3-ACETIC ACID (Aux/IAA) transcriptional repressors, and the AUXIN RESPONSE FACTOR (ARF) transcription factors.[1][2][3][4]

-

TIR1/AFB F-Box Proteins: These proteins function as auxin co-receptors.[1] In Arabidopsis, there are six members of this family (TIR1 and AFB1-AFB5).[5] They are components of the SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex.[2][6]

-

Aux/IAA Proteins: These are a family of 29 transcriptional repressors in Arabidopsis.[5][7] They are characterized by four conserved domains (I, II, III, and IV). Domain II is crucial for their auxin-dependent degradation.[8] In the absence of auxin, Aux/IAA proteins heterodimerize with ARF transcription factors, repressing their activity.[9]

-

ARF Transcription Factors: Arabidopsis has 23 ARF proteins.[3] These transcription factors bind to auxin-responsive elements (AuxREs) in the promoters of auxin-responsive genes.[6] ARFs can function as either transcriptional activators or repressors. The interaction with Aux/IAA proteins generally inhibits the activity of activating ARFs.

The Canonical IAA Signaling Cascade

The core mechanism of IAA signaling operates as a de-repression system. The binding of auxin to the TIR1/AFB receptor complex triggers a cascade of events leading to changes in gene expression.

At Low Auxin Concentrations:

-

Aux/IAA repressor proteins are stable and bind to ARF transcription factors that are themselves bound to AuxREs in the promoters of target genes.[9]

-

This interaction prevents the ARFs from activating transcription, often through the recruitment of co-repressors like TOPLESS (TPL).[6]

-

As a result, auxin-responsive genes are kept in a repressed state.

At High Auxin Concentrations:

-

IAA acts as a "molecular glue," promoting the interaction between the TIR1/AFB subunit of the SCF complex and the domain II of an Aux/IAA protein.[2][10]

-

This binding event leads to the polyubiquitination of the Aux/IAA protein by the SCFTIR1/AFB complex.[6][9]

-

The polyubiquitinated Aux/IAA is then targeted for degradation by the 26S proteasome.[2][9]

-

The degradation of the Aux/IAA repressor liberates the ARF transcription factor.

-

The now-active ARF can regulate the transcription of downstream auxin-responsive genes, leading to various physiological responses.

Mandatory Visualization: Core IAA Signaling Pathway

Caption: A diagram of the core IAA signaling pathway in Arabidopsis.

Quantitative Data on Protein Interactions

The affinity of the auxin co-receptor complex for IAA and the interaction between different TIR1/AFB and Aux/IAA proteins are key determinants of the downstream response. Below are tables summarizing available quantitative data.

Table 1: Dissociation Constants (Kd) for IAA Binding to TIR1/AFB-Aux/IAA Co-receptor Complexes

| TIR1/AFB Partner | Aux/IAA Partner | Kd (nM) for IAA | Reference |

| TIR1 | IAA7 | 17.81 ± 7.81 | [5] |

| TIR1 | IAA7 (DI-DII) | 13.84 ± 4.63 | [5] |

| TIR1 | IAA7 (DII only) | 218.40 ± 25.80 | [5] |

| TIR1 | IAA12 | 270.25 ± 54.09 | [8] |

| AFB5 | IAA7 | 51.32 ± 12.65 | [5] |

| TIR1 | (no Aux/IAA) | No significant binding | [5] |

Table 2: Dissociation Rate Constants (kd) for TIR1/AFB-Aux/IAA Complexes

| TIR1/AFB Partner | Aux/IAA Partner | Ligand | kd (s-1) | Reference |

| TIR1 | IAA7 | IAA | 3.3 x 10-3 | [7][11] |

| TIR1 | IAA9 | IAA | 3.5 x 10-3 | [7][11] |

| TIR1 | IAA28 | IAA | 5.8 x 10-3 | [7][11] |

| TIR1 | IAA31 | IAA | 3.6 x 10-3 | [7][11] |

| AFB5 | IAA7 | IAA | 0.019 | [7][11] |

| AFB5 | IAA9 | IAA | 0.020 | [7][11] |

| AFB5 | IAA28 | IAA | 0.011 | [7][11] |

| AFB5 | IAA31 | IAA | 0.002 | [7][11] |

Table 3: Inhibition Constants (Ki) of Auxin Analogs for the TIR1-IAA7 Co-receptor Complex

| Competitor | Ki (nM) | Reference |

| 1-Naphthaleneacetic acid (NAA) | 113.50 ± 3.51 | [5][12] |

| 2,4-Dichlorophenoxyacetic acid (2,4-D) | > 1000 | [5][12] |

Experimental Protocols

Yeast Two-Hybrid (Y2H) Assay for Protein-Protein Interaction

The Y2H system is a powerful in vivo technique to identify and characterize protein-protein interactions.

Principle: The assay relies on the reconstitution of a functional transcription factor. A "bait" protein is fused to a DNA-binding domain (DBD), and a "prey" protein is fused to a transcriptional activation domain (AD). If the bait and prey interact, the DBD and AD are brought into close proximity, activating the transcription of a reporter gene.

Detailed Methodology:

-

Plasmid Construction:

-

Clone the coding sequence of the "bait" protein (e.g., TIR1) into a bait vector (e.g., pGBKT7) to create a fusion with the GAL4 DNA-binding domain.

-

Clone the coding sequence of the "prey" protein (e.g., an Aux/IAA) into a prey vector (e.g., pGADT7) to create a fusion with the GAL4 activation domain.

-

-

Yeast Transformation:

-

Co-transform the bait and prey plasmids into a suitable yeast strain (e.g., AH109 or Y2HGold) using the lithium acetate (B1210297) method.[13]

-

Plate the transformed yeast cells on a selective medium lacking tryptophan and leucine (B10760876) (SD/-Trp/-Leu) to select for cells containing both plasmids.

-

-

Interaction Assay:

-

Culture the transformed yeast cells to the mid-log phase.

-

Plate the yeast cells on a high-stringency selective medium lacking tryptophan, leucine, histidine, and adenine (B156593) (SD/-Trp/-Leu/-His/-Ade) to test for interaction.

-

For auxin-dependent interactions, supplement the medium with varying concentrations of IAA.

-

Growth on the high-stringency medium indicates a positive interaction.

-

-

Quantitative Analysis (Optional):

-

Perform a β-galactosidase assay using a chromogenic substrate (e.g., X-gal) or a quantitative liquid assay with ONPG to measure the strength of the interaction.

-

Mandatory Visualization: Yeast Two-Hybrid Workflow

Caption: A workflow diagram for a Yeast Two-Hybrid (Y2H) experiment.

Co-Immunoprecipitation (Co-IP) from Arabidopsis Seedlings

Co-IP is used to study protein-protein interactions in vivo within a cellular context.

Principle: An antibody specific to a "bait" protein is used to pull down the bait protein from a cell lysate. If other proteins ("prey") are bound to the bait, they will also be pulled down. The presence of the prey protein is then detected by Western blotting.

Detailed Methodology:

-

Plant Material and Protein Extraction:

-

Grow Arabidopsis seedlings expressing tagged versions of the proteins of interest (e.g., Myc-TIR1 and HA-Aux/IAA).

-

Harvest and freeze approximately 0.3-1 g of seedling tissue in liquid nitrogen.[14]

-

Grind the tissue to a fine powder and resuspend in 1 mL of ice-cold Co-IP buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10 mM MgCl2, 1 mM EDTA, 0.1% NP-40, and protease inhibitors).

-

Centrifuge at high speed to pellet cell debris and collect the supernatant (total protein extract).

-

-

Immunoprecipitation:

-

Pre-clear the lysate by incubating with protein A/G agarose/magnetic beads for 1 hour at 4°C.

-

Incubate the pre-cleared lysate with an antibody against the bait protein's tag (e.g., anti-Myc antibody) for 2-4 hours or overnight at 4°C.

-

Add protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C to capture the antibody-protein complexes.

-

-

Washing and Elution:

-

Pellet the beads by centrifugation and discard the supernatant.

-

Wash the beads 3-5 times with Co-IP buffer to remove non-specifically bound proteins.

-

Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

-

-

Detection:

-

Separate the eluted proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Perform a Western blot using an antibody against the prey protein's tag (e.g., anti-HA antibody) to detect the co-immunoprecipitated protein.

-

GUS Reporter Assay for Auxin Response

The β-glucuronidase (GUS) reporter system is widely used to monitor gene expression in response to auxin.

Principle: The promoter of an auxin-responsive gene is fused to the uidA gene, which encodes GUS. When the promoter is activated by auxin, GUS is expressed and can be detected by histochemical staining or a fluorometric assay.

Detailed Methodology (Histochemical Staining):

-

Plant Material:

-

Use transgenic Arabidopsis seedlings carrying a DR5::GUS reporter construct. The DR5 promoter contains multiple AuxREs and is strongly induced by auxin.

-

-

Treatment:

-

Incubate seedlings in a liquid medium containing the desired concentration of IAA or a mock control for a specified time.

-

-

Staining:

-

Submerge the seedlings in GUS staining solution (e.g., 100 mM sodium phosphate (B84403) buffer pH 7.0, 10 mM EDTA, 0.5 mM potassium ferricyanide, 0.5 mM potassium ferrocyanide, 0.1% Triton X-100, and 1 mg/mL X-Gluc).[15]

-

Apply a vacuum for a few minutes to facilitate infiltration of the staining solution.

-

Incubate at 37°C for several hours to overnight in the dark.

-

-

Destaining and Visualization:

-

Remove the staining solution and clear the chlorophyll (B73375) from the tissues by incubating in a series of ethanol (B145695) washes (e.g., 70%, 85%, 100%).[15]

-

Visualize the blue precipitate, indicating GUS activity, using a light microscope.

-

Logical Relationships and Drug Development Implications

The modular nature of the IAA signaling pathway, with its multiple TIR1/AFB receptors and a large family of Aux/IAA repressors, allows for a highly nuanced and context-specific response to auxin.[5] This complexity provides numerous potential targets for chemical intervention to modulate plant growth.

Mandatory Visualization: Logical Relationships in IAA Signaling

Caption: Logical flow of the core IAA signaling pathway.

For professionals in drug development, understanding these relationships is key. For instance:

-

Agonists: Small molecules that mimic IAA can be developed as herbicides. The selectivity of certain auxinic herbicides for specific AFB proteins (e.g., picloram (B1677784) for AFB5) highlights the potential for developing targeted agrochemicals.[5]

-

Antagonists: Compounds that block the IAA binding site on TIR1/AFB proteins or prevent the TIR1/AFB-Aux/IAA interaction could be used to inhibit plant growth or alter development in a controlled manner.

-

Stabilizers of Aux/IAA Proteins: Molecules that prevent the degradation of specific Aux/IAA proteins would lead to a constitutive repression of auxin responses, offering another avenue for growth regulation.

Conclusion

The 3-indoleacetic acid signaling pathway in Arabidopsis is a well-defined system that serves as a paradigm for hormone signaling in plants. Its core components and the mechanism of de-repression are now understood in considerable detail, supported by a growing body of quantitative data. The experimental protocols outlined in this guide provide a framework for further investigation into the intricacies of this pathway. For researchers and drug development professionals, the modularity and complexity of the IAA signaling network offer a rich landscape for both fundamental discovery and the development of novel chemical tools to modulate plant growth and development.

References

- 1. Auxin signaling: a big question to be addressed by small molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structural Aspects of Auxin Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. A combinatorial TIR1/AFB-Aux/IAA co-receptor system for differential sensing of auxin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Defining Binding Efficiency and Specificity of Auxins for SCFTIR1/AFB-Aux/IAA Co-receptor Complex Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. thesciencenotes.com [thesciencenotes.com]

- 14. Simple Nuclei Preparation and Co-immunoprecipitation Procedures for Studying Protein Abundance and Interactions in Plant Circadian Time Courses - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pnas.org [pnas.org]

The Core Mechanism of Action of 3-Indoleacetic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Indoleacetic acid (IAA), the principal naturally occurring auxin, is a pivotal signaling molecule that orchestrates a vast array of physiological and developmental processes in plants. Its mechanism of action, centered on a sophisticated transcriptional regulatory network, offers profound insights into cellular signaling and protein degradation. This technical guide provides an in-depth exploration of the core molecular machinery governing IAA action, intended for researchers, scientists, and professionals in drug development. We will dissect the key protein families—TIR1/AFB, Aux/IAA, and ARF—and their intricate interactions that form the basis of auxin perception and response. This document presents quantitative data on these interactions, details key experimental protocols for their study, and provides visual representations of the signaling pathways to facilitate a comprehensive understanding of this fundamental biological process.

Introduction

This compound (IAA) is a phytohormone that exerts pleiotropic effects on plant growth and development, including cell elongation, division, and differentiation.[1] The ability of plants to respond to varying concentrations of IAA is fundamental to their plasticity and adaptation. The core of the IAA signaling pathway is a transcriptional regulatory circuit that is elegant in its simplicity yet powerful in its combinatorial complexity. This pathway involves three main protein families: the TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) proteins, the Auxin/INDOLE-3-ACETIC ACID (Aux/IAA) transcriptional repressors, and the AUXIN RESPONSE FACTOR (ARF) transcription factors.[2] Understanding the precise molecular interactions and regulatory logic of this pathway is crucial for advancements in agriculture and has implications for the development of novel therapeutic agents that may target similar protein degradation systems in other organisms.

The Core Signaling Pathway

The canonical IAA signaling pathway operates as a de-repression system. At low intracellular IAA concentrations, Aux/IAA proteins heterodimerize with ARF transcription factors, thereby repressing the transcription of auxin-responsive genes. When IAA concentrations rise, the hormone acts as a "molecular glue," promoting the interaction between Aux/IAA proteins and the TIR1/AFB F-box proteins, which are components of an SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex.[2][3] This interaction leads to the polyubiquitination of the Aux/IAA protein and its subsequent degradation by the 26S proteasome.[4] The degradation of the Aux/IAA repressor liberates the ARF transcription factor, allowing it to activate or repress the expression of target genes.

Key Protein Families

-

TIR1/AFB F-box Proteins: These proteins function as the auxin receptors.[5] In Arabidopsis thaliana, this family consists of TIR1 and five other AUXIN SIGNALING F-BOX (AFB) proteins (AFB1-AFB5).[5][6] They are the substrate-recognition components of the SCFTIR1/AFB E3 ubiquitin ligase complex.[5]

-

Aux/IAA Proteins: These are a large family of short-lived transcriptional repressors.[7] They share four conserved domains (I, II, III, and IV). Domain II is critical for their auxin-dependent degradation via its interaction with TIR1/AFB proteins.[4] Domains III and IV are involved in homo- and heterodimerization with other Aux/IAA and ARF proteins.[8]

-

ARF Transcription Factors: These proteins bind to auxin-responsive elements (AuxREs) in the promoters of auxin-responsive genes.[9] They possess a DNA-binding domain, a middle region that can function as either an activation or repression domain, and a C-terminal dimerization domain that interacts with Aux/IAA proteins.[10]

Quantitative Data on Molecular Interactions

The affinity of the TIR1/AFB-Aux/IAA co-receptor complex for IAA is a critical determinant of the auxin response. Different combinations of TIR1/AFB and Aux/IAA proteins exhibit a wide range of binding affinities for IAA, allowing for a finely tuned response to varying auxin concentrations.

| TIR1/AFB Member | Aux/IAA Member | Binding Affinity (Kd) for IAA (nM) | Dissociation Rate (koff) (s⁻¹) | Reference |

| TIR1 | IAA7 | ~10 - 17.81 | - | [11] |

| TIR1 | DI-DII of IAA7 | 13.84 ± 4.63 | - | |

| TIR1 | DII of IAA7 | 218.40 ± 25.80 | - | |

| TIR1 | IAA14 | ~10 | - | |

| TIR1 | IAA17 | ~30 | - | |

| TIR1 | IAA1 | 17 - 45 | - | |

| TIR1 | IAA3 | 17 - 45 | - | |

| TIR1 | IAA28 | ~75 | - | |

| TIR1 | IAA12 | 270.25 ± 54.09 | - | |

| TIR1 | IAA7 degron | - | 3.3 x 10⁻³ | [7] |

| TIR1 | IAA9 degron | - | 3.5 x 10⁻³ | [7] |

| TIR1 | IAA28 degron | - | 5.8 x 10⁻³ | [7] |

| AFB5 | IAA7 degron | - | 1.9 x 10⁻² | [7] |

| AFB5 | IAA9 degron | - | 2.0 x 10⁻² | [7] |

| AFB5 | IAA28 degron | - | 1.1 x 10⁻² | [7] |

Table 1: Binding Affinities and Dissociation Rates of TIR1/AFB-Aux/IAA Co-receptor Complexes for IAA. This table summarizes the quantitative data on the interaction between different TIR1/AFB and Aux/IAA proteins in the presence of IAA. The binding affinity is represented by the dissociation constant (Kd), where a lower value indicates a higher affinity. Dissociation rates (koff) provide a measure of the stability of the complex.

| Aux/IAA Protein | Treatment | Half-life (t₁/₂) | Reference |

| AIDm-EGFP | 500 µM IAA (Prophase I oocytes) | 107 min | [12] |

| AIDm-EGFP | 500 µM IAA (MII oocytes) | 41 min | [12] |

| AID-tagged proteins | IAA or NAA (mammalian cell lines) | 10 - 50 min | [12] |

Table 2: Half-life of Aux/IAA and AID-tagged Proteins. This table presents data on the degradation rates of Aux/IAA proteins and engineered proteins containing the Aux/IAA degron (AID). The half-life (t₁/₂) is the time required for the protein concentration to be reduced by half.

| Gene | Treatment | Fold Change in Expression | Reference |

| PpRSL6 | 5.0 µM IAA (2h) | ~12 | [1] |

| PpDOX | 5.0 µM IAA (2h) | ~2 | [1] |

| PpZHL | 5.0 µM IAA (2h) | ~30 | [1] |

| PpIAA2 | 5.0 µM IAA (2h) | ~6 | [1] |

| GH3.1 | 1 µM IAA | Significant increase | [13] |

| IAA2 | 1 µM IAA | Significant increase | [13] |

Table 3: Fold Change in Auxin-Responsive Gene Expression. This table provides examples of the upregulation of auxin-responsive genes following treatment with IAA, as measured by quantitative RT-PCR.

Experimental Protocols

Yeast Two-Hybrid (Y2H) Assay for Protein-Protein Interactions

The Y2H system is a powerful genetic method to identify and characterize binary protein-protein interactions in vivo.[14]

Principle: The assay is based on the modular nature of transcription factors, which typically have a DNA-binding domain (BD) and a transcriptional activation domain (AD).[14] In the Y2H system, a "bait" protein is fused to the BD, and a "prey" protein (or a library of proteins) is fused to the AD. If the bait and prey proteins interact, the BD and AD are brought into close proximity, reconstituting a functional transcription factor that drives the expression of a reporter gene (e.g., HIS3, ADE2, lacZ), allowing for cell growth on selective media or a colorimetric change.[14]

Detailed Methodology:

-

Vector Construction:

-

Clone the coding sequence of the "bait" protein (e.g., TIR1/AFB) in-frame with the DNA-binding domain (e.g., GAL4-BD) in a bait vector (e.g., pGBKT7).

-

Clone the coding sequence of the "prey" protein (e.g., Aux/IAA) in-frame with the activation domain (e.g., GAL4-AD) in a prey vector (e.g., pGADT7).

-

-

Yeast Transformation:

-

Co-transform the bait and prey plasmids into a suitable yeast strain (e.g., Y2HGold) using the lithium acetate/polyethylene glycol (PEG) method.[15]

-

Plate the transformed yeast cells on synthetic defined (SD) medium lacking tryptophan and leucine (B10760876) (SD/-Trp/-Leu) to select for cells containing both plasmids.[15]

-

-

Interaction Assay:

-

Patch the colonies from the SD/-Trp/-Leu plates onto selective media lacking tryptophan, leucine, histidine, and adenine (B156593) (SD/-Trp/-Leu/-His/-Ade).[15]

-

For auxin-dependent interactions, supplement the selective media with various concentrations of IAA (e.g., 0.1 µM to 100 µM).

-

Incubate the plates at 30°C for 3-5 days and monitor for colony growth. Growth on the selective media indicates a positive interaction.

-

-

Quantitative Assay (Optional):

-

Perform a liquid β-galactosidase assay using a substrate like o-nitrophenyl-β-D-galactopyranoside (ONPG) or chlorophenol red-β-D-galactopyranoside (CPRG) to quantify the strength of the interaction.

-

In Vitro Pull-Down Assay

This biochemical method is used to verify protein-protein interactions and can be used to study interactions that are transient or weak.[7]

Principle: A "bait" protein is expressed as a fusion with an affinity tag (e.g., Glutathione S-transferase (GST) or a polyhistidine (His)-tag) and immobilized on affinity beads. A cell lysate containing the "prey" protein is then incubated with the immobilized bait. If the prey protein interacts with the bait, it will be "pulled down" with the beads. The interacting proteins are then eluted and detected by Western blotting.

Detailed Methodology:

-

Bait Protein Expression and Immobilization:

-

Express the tagged bait protein (e.g., GST-TIR1/AFB) in E. coli and purify it using affinity chromatography (e.g., glutathione-sepharose beads).

-

Alternatively, immobilize a commercially available tagged bait protein on the appropriate affinity beads.

-

-

Prey Protein Preparation:

-

Prepare a cell lysate from plant tissues or a cell culture system that expresses the prey protein (e.g., Aux/IAA). The lysate should be prepared in a non-denaturing buffer to maintain protein conformation.

-

-

Binding Reaction:

-

Incubate the immobilized bait protein with the cell lysate containing the prey protein for 1-4 hours at 4°C with gentle rotation.

-

For auxin-dependent interactions, add IAA to the binding buffer at the desired concentration.

-

Include a negative control with beads alone or beads with an irrelevant tagged protein to check for non-specific binding.

-

-

Washing:

-

Wash the beads several times with a wash buffer (e.g., PBS with a mild detergent like Tween-20) to remove non-specifically bound proteins.

-

-

Elution:

-

Elute the bait protein and its interacting partners from the beads. For GST-tagged proteins, elution can be achieved with a buffer containing reduced glutathione. For His-tagged proteins, an imidazole-containing buffer is used.

-

Alternatively, boil the beads in SDS-PAGE sample buffer to elute the proteins.

-

-

Detection:

-

Separate the eluted proteins by SDS-PAGE.

-

Perform a Western blot using an antibody specific to the prey protein to confirm its presence in the pull-down fraction.

-

In Vitro Ubiquitination Assay

This assay is used to demonstrate the E3 ubiquitin ligase activity of the SCFTIR1/AFB complex towards Aux/IAA proteins in a controlled, cell-free environment.[16]

Principle: The assay reconstitutes the ubiquitination cascade in a test tube by combining purified E1 (ubiquitin-activating enzyme), E2 (ubiquitin-conjugating enzyme), E3 (ubiquitin ligase, in this case, the SCFTIR1/AFB complex), ubiquitin, the substrate protein (Aux/IAA), and ATP. The formation of polyubiquitin (B1169507) chains on the substrate is then detected by Western blotting.

Detailed Methodology:

-

Reagent Preparation:

-

Purify recombinant E1, E2, SCFTIR1/AFB complex, and the Aux/IAA substrate protein.

-

Prepare a reaction buffer containing Tris-HCl, MgCl₂, DTT, and ATP.[16]

-

-

Ubiquitination Reaction:

-

In a microcentrifuge tube, combine the reaction buffer, E1, E2, ubiquitin, and the Aux/IAA substrate.

-

Initiate the reaction by adding the SCFTIR1/AFB E3 ligase complex.

-

To test for auxin-dependency, perform parallel reactions with and without IAA.

-

Include negative controls lacking E1, E2, E3, or ATP.

-

Incubate the reaction mixture at 30-37°C for 1-2 hours.

-

-

Detection of Ubiquitination:

-

Stop the reaction by adding SDS-PAGE sample buffer and boiling.

-

Separate the reaction products by SDS-PAGE.

-

Perform a Western blot using an antibody against the Aux/IAA protein or an antibody against ubiquitin.

-

A high-molecular-weight smear or a ladder of bands corresponding to the polyubiquitinated Aux/IAA protein indicates a positive ubiquitination event.

-

Chromatin Immunoprecipitation (ChIP) Assay

ChIP is used to identify the in vivo binding sites of transcription factors, such as ARFs, on the chromatin.[8]

Principle: Proteins are cross-linked to DNA in living cells using formaldehyde (B43269). The chromatin is then extracted and sheared into small fragments. An antibody specific to the transcription factor of interest (e.g., an anti-ARF antibody) is used to immunoprecipitate the protein-DNA complexes. The cross-links are then reversed, and the associated DNA is purified and analyzed by quantitative PCR (ChIP-qPCR) or sequencing (ChIP-seq) to identify the genomic regions that were bound by the transcription factor.

Detailed Methodology:

-

Cross-linking:

-

Treat plant tissues or cells with formaldehyde (typically 1%) to cross-link proteins to DNA. Quench the reaction with glycine.[17]

-

-

Chromatin Preparation:

-

Isolate nuclei and lyse them to release the chromatin.

-

Shear the chromatin into fragments of 200-1000 bp using sonication or enzymatic digestion (e.g., with micrococcal nuclease).[17]

-

-

Immunoprecipitation:

-

Incubate the sheared chromatin with an antibody specific to the ARF protein of interest overnight at 4°C.

-

Add protein A/G-coated magnetic beads to capture the antibody-protein-DNA complexes.[17]

-

Include a negative control immunoprecipitation with a non-specific IgG antibody.

-

-

Washing and Elution:

-

Wash the beads extensively to remove non-specifically bound chromatin.

-

Elute the protein-DNA complexes from the beads.

-

-

Reverse Cross-linking and DNA Purification:

-

Reverse the formaldehyde cross-links by heating the samples at 65°C for several hours in the presence of a high salt concentration.

-

Treat with RNase A and Proteinase K to remove RNA and protein.

-

Purify the DNA using a DNA purification kit or phenol-chloroform extraction.

-

-

Analysis:

-

ChIP-qPCR: Use primers specific to the promoter regions of putative auxin-responsive genes to quantify the enrichment of these regions in the immunoprecipitated DNA relative to an input control (a sample of the sheared chromatin before immunoprecipitation).

-

ChIP-seq: Prepare a DNA library from the immunoprecipitated DNA and perform high-throughput sequencing to identify all the genomic binding sites of the ARF transcription factor.

-

Visualization of Signaling Pathways

Core IAA Signaling Pathway

Caption: Core IAA signaling pathway at low and high auxin concentrations.

Experimental Workflow for Yeast Two-Hybrid Assay

Caption: Experimental workflow for a yeast two-hybrid assay.

Experimental Workflow for In Vitro Pull-Down Assay

Caption: Experimental workflow for an in vitro pull-down assay.

Conclusion

The mechanism of action of this compound is a paradigm of hormone signaling, relying on controlled protein degradation to rapidly and reversibly regulate gene expression. The combinatorial interactions between the members of the TIR1/AFB, Aux/IAA, and ARF protein families provide a framework for generating a wide diversity of specific responses to a single signaling molecule. The quantitative data and experimental protocols presented in this guide offer a comprehensive resource for researchers seeking to further unravel the complexities of auxin signaling. A thorough understanding of this core pathway not only deepens our knowledge of fundamental plant biology but also provides valuable insights for the development of novel strategies in agriculture and medicine.

References

- 1. researchgate.net [researchgate.net]

- 2. Rapid and specific degradation of endogenous proteins in mouse models using auxin-inducible degrons | eLife [elifesciences.org]

- 3. Identification of Indole-3-Acetic Acid-Regulated Genes in Pseudomonas syringae pv. tomato Strain DC3000 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. home.sandiego.edu [home.sandiego.edu]

- 6. Yeast Two-Hybrid Protocol for Protein–Protein Interaction - Creative Proteomics [creative-proteomics.com]

- 7. Pull-Down Assay: A Key Technique for Protein-Protein Interaction Analysis - Creative Proteomics [creative-proteomics.com]

- 8. Chromatin Immunoprecipitation Assay as a Tool for Analyzing Transcription Factor Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pull Down Assay Technical - Profacgen [profacgen.com]

- 10. bosterbio.com [bosterbio.com]

- 11. Simple Protocol for In Vitro Ubiquitin Conjugation: R&D Systems [rndsystems.com]

- 12. academic.oup.com [academic.oup.com]

- 13. Natural Variation of Transcriptional Auxin Response Networks in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Y2HGold Yeast Two-Hybrid Screening and Validation Experiment Protocol [bio-protocol.org]

- 16. Detection of Protein Ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Chromatin Immunoprecipitation (ChIP) Protocol: R&D Systems [rndsystems.com]

The Physiological Effects of Indole-3-Acetic Acid (IAA) on Plant Cell Growth: A Technical Guide

Introduction

Indole-3-acetic acid (IAA) is the most abundant and physiologically active auxin, a class of plant hormones that orchestrates a vast array of developmental processes.[1] It is a critical signaling molecule that governs cell division, elongation, and differentiation, thereby influencing everything from organogenesis to tropic responses.[2][3] Synthesized primarily in the apical buds and young leaves, IAA's precise regulation of cell growth is fundamental to plant architecture and adaptation.[2] This technical guide provides an in-depth exploration of the core physiological and molecular mechanisms by which IAA stimulates plant cell growth, tailored for researchers, scientists, and professionals in drug development.

Core Mechanism 1: The Acid-Growth Hypothesis

The primary mechanism for rapid, IAA-induced cell elongation is explained by the acid-growth hypothesis.[4] This theory posits that IAA stimulates the activity of plasma membrane H+-ATPases, which actively pump protons (H+) from the cytoplasm into the apoplast (the cell wall space).[4][5] This proton extrusion decreases the pH of the cell wall, creating an acidic environment. The acidic pH activates a class of wall-loosening proteins called expansins, which disrupt the non-covalent bonds (hydrogen bonds) between cellulose (B213188) microfibrils and other polysaccharide components of the cell wall.[6][7] This "loosening" increases wall extensibility, allowing the cell to expand under the force of its internal turgor pressure.[8]

Core Mechanism 2: IAA Signaling Pathways

IAA exerts its effects through complex signaling pathways that can be broadly categorized as genomic and non-genomic. These pathways ultimately translate the auxin signal into a specific cellular response.

Genomic (Nuclear) Signaling Pathway

The canonical auxin signaling pathway directly regulates gene expression. At low auxin concentrations, Auxin/Indole-3-Acetic Acid (Aux/IAA) proteins act as transcriptional repressors by forming heterodimers with AUXIN RESPONSE FACTOR (ARF) transcription factors, preventing them from activating target genes.[9][10] When IAA levels rise, auxin acts as a "molecular glue," promoting the interaction between Aux/IAA proteins and the TIR1/AFB family of F-box proteins, which are components of an SCF E3 ubiquitin ligase complex.[11] This interaction leads to the ubiquitination and subsequent degradation of the Aux/IAA repressor proteins by the 26S proteasome.[12] The degradation of Aux/IAA proteins frees the ARF transcription factors to bind to Auxin Response Elements (AREs) in the promoters of target genes, thereby activating or repressing their transcription and leading to long-term growth responses.[11][12]

Non-Genomic Signaling

In addition to the nuclear pathway, rapid auxin responses are thought to be mediated by a non-genomic pathway involving AUXIN BINDING PROTEIN 1 (ABP1).[13][14] While some aspects of its role are still debated, ABP1 is primarily located in the endoplasmic reticulum but is also found on the cell surface, where it is believed to act as a receptor.[13][15] Binding of auxin to ABP1 at the plasma membrane is proposed to trigger rapid downstream effects, such as the modulation of ion fluxes and activation of H+-ATPases, which occur too quickly to be explained by changes in gene expression.[16] This pathway is linked to the rapid cell expansion described by the acid-growth hypothesis.

Quantitative Effects of IAA on Plant Growth

The effect of IAA on plant cell growth is highly dependent on its concentration and the specific plant tissue.[17] Optimal concentrations promote elongation, while supraoptimal concentrations can be inhibitory, particularly in roots.

| Parameter | Plant/Tissue | IAA Concentration | Observed Effect | Reference |

| Cell Elongation Rate | Maize Coleoptile | 10 µM | Maximal growth rate of ~0.185 µm s⁻¹ cm⁻¹ | [18] |

| Apoplastic pH | Coleoptile/Stem | Not specified | Decrease of up to one full pH unit | [4] |

| Root Growth | Radish (Raphanus sativus) | 1 nM | Significant stimulation of root growth | [17] |

| Root Growth | Radish (Raphanus sativus) | 1 µM | Negative effects on root development | [17] |

| Root Growth | Radish (Raphanus sativus) | 1 mM | Complete stunting of root growth | [17] |

| Cell Size | Tobacco (Nicotiana tabacum) | Overexpression of ABP1 | Larger leaf cells | [13] |

| Cell Size | Tobacco (Nicotiana tabacum) | Suppression of ABP1 | Smaller leaf cells | [13] |

IAA's Effect on Gene Expression

IAA triggers significant changes in the expression of numerous genes, which underpin long-term developmental processes. Microarray analyses following IAA treatment have revealed extensive changes in the transcriptome.[19] The primary targets belong to several key gene families.

| Gene Family | Function | Regulation by IAA | Reference |

| Aux/IAA | Transcriptional repressors in the auxin signaling pathway. | Rapidly induced (negative feedback loop) | [9][11] |

| SAUR (Small Auxin Up-RNA) | Small, unstable proteins implicated in promoting cell elongation by regulating H+-ATPase activity. | Rapidly induced | [4][20] |

| GH3 (Gretchen Hagen 3) | Enzymes that conjugate IAA to amino acids, thereby inactivating it and maintaining homeostasis. | Induced (negative feedback loop) | [10] |

| Cell Wall-Related Genes | Genes encoding enzymes for cell wall synthesis and modification (e.g., XTHs, PMEs). | Upregulated | [5][8] |

Key Experimental Protocols

Protocol 1: Quantification of Endogenous IAA via LC-MS/MS

This protocol outlines a general workflow for the accurate quantification of endogenous IAA levels in plant tissues.[21][22]

Methodology:

-

Sample Collection & Homogenization: Freeze approximately 50-100 mg of plant tissue in liquid nitrogen and grind to a fine powder.[23]

-

Extraction: Extract the powder with a suitable solvent, commonly an 80% methanol (B129727) solution, often at 4°C for several hours. An internal standard (e.g., ¹³C₆-IAA) should be added at the start to account for sample loss during purification.[21][24]

-

Purification: Centrifuge the extract to pellet debris. The supernatant is collected and can be purified using Solid-Phase Extraction (SPE) to remove interfering compounds.[22][25]

-

Analysis by LC-MS/MS: The purified sample is injected into a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system. The IAA is separated on a reverse-phase column (e.g., C18) and quantified based on the mass-to-charge ratio of specific ion fragments, comparing the signal of endogenous IAA to the known concentration of the internal standard.[21][25]

Protocol 2: Avena (Oat) Coleoptile Elongation Bioassay

This classic bioassay provides a quantitative measure of the biological activity of auxin.[26]

Methodology:

-

Germination: Germinate oat (Avena sativa) seeds in the dark (etiolation) for 3-4 days to produce long, straight coleoptiles.

-

Excision: Under dim light, excise the apical tip (the primary site of endogenous auxin production) of the coleoptiles. Then, cut a sub-apical segment of a standard length (e.g., 10 mm).

-

Incubation: Float the segments in a buffer solution containing a range of known IAA concentrations (e.g., 0, 10⁻⁸, 10⁻⁷, 10⁻⁶, 10⁻⁵ M). Incubate in the dark for 18-24 hours.

-

Measurement: Measure the final length of each coleoptile segment.

-

Analysis: Calculate the change in length for each concentration. Plot the elongation against the logarithm of the IAA concentration to generate a dose-response curve.

Protocol 3: Analysis of Auxin-Induced Gene Expression

This protocol describes a method to investigate changes in the transcriptome in response to IAA treatment.[27][28]

Methodology:

-

Plant Growth and Treatment: Grow seedlings (e.g., Arabidopsis thaliana) in a controlled environment on a suitable medium (e.g., 1/2 MS).[27] Treat the seedlings by transferring them to a liquid medium containing a specific concentration of IAA (e.g., 1 µM) or a mock solution for a defined period (e.g., 4 hours).[19]

-

RNA Extraction: Harvest the plant tissue, flash-freeze it in liquid nitrogen, and extract total RNA using a standard protocol or commercial kit.

-

mRNA Enrichment & Library Preparation: Enrich for messenger RNA (mRNA) to remove ribosomal RNA. Prepare sequencing libraries from the enriched mRNA. For specific analyses like m⁶A modification, an immunoprecipitation step with an m⁶A-specific antibody is performed (m⁶A-seq).[27]

-

Sequencing & Data Analysis: Sequence the prepared libraries using a high-throughput sequencing platform. Analyze the resulting data to identify differentially expressed genes between the IAA-treated and control samples.

References

- 1. Indole-3-acetic acid: A widespread physiological code in interactions of fungi with other organisms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Indole-3-acetic acid - Wikipedia [en.wikipedia.org]

- 3. Defining the Function of Auxin-Regulated Gene Expression During Plant Growth and Development - Macalester College [portal.nifa.usda.gov]

- 4. Acid-growth hypothesis - Wikipedia [en.wikipedia.org]

- 5. The Role of Auxin in Cell Wall Expansion - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biologydiscussion.com [biologydiscussion.com]

- 7. Auxin Affects Cell Walls [macmillanlearning.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. Mechanisms of auxin signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. Auxin binding protein - Wikipedia [en.wikipedia.org]

- 14. AUXIN BINDING PROTEIN1: The Outsider - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The auxin-binding protein 1 is essential for the control of cell cycle. | Semantic Scholar [semanticscholar.org]

- 16. AUXIN BINDING PROTEIN1 Links Cell Wall Remodeling, Auxin Signaling, and Cell Expansion in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Utilization of the Plant Hormone Indole-3-Acetic Acid for Growth by Pseudomonas putida Strain 1290 - PMC [pmc.ncbi.nlm.nih.gov]

- 18. academic.oup.com [academic.oup.com]

- 19. Analysis of the impact of indole-3-acetic acid (IAA) on gene expression during leaf senescence in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Measuring Endogenous GA and IAA - PMC [pmc.ncbi.nlm.nih.gov]

- 22. youtube.com [youtube.com]

- 23. Quantitative Analysis of Indole-3-Acetic Acid Metabolites in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. Auxin Extraction and Purification Based on Recombinant Aux/IAA Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 26. youtube.com [youtube.com]

- 27. Protocol for measuring the auxin-induced changes of m6A modification - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Protocol for measuring the auxin-induced changes of m6A modification - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of 3-Indoleacetic Acid in Root Development: A Technical Guide

Abstract

Indole-3-acetic acid (IAA), the principal naturally occurring auxin, is a pivotal signaling molecule that governs virtually every aspect of plant root development.[1][2] Its influence extends from embryonic root initiation to the continuous modulation of the root system architecture in response to endogenous and environmental cues.[3][4] The precise spatial and temporal distribution of IAA, managed through a sophisticated interplay of biosynthesis, transport, and signaling, creates concentration gradients that are interpreted by cells to determine their fate, such as division, elongation, or differentiation.[1][5] This technical guide provides an in-depth examination of the molecular mechanisms underlying IAA's action in root development, presents quantitative data on its effects, details key experimental protocols, and illustrates the core signaling pathways.

The Canonical Auxin Signaling Pathway

At the heart of auxin's influence is a well-defined nuclear signaling pathway that translates the chemical signal of IAA into a transcriptional response.[6] This pathway revolves around three core components: the TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) F-box proteins, the Auxin/INDOLE-3-ACETIC ACID (Aux/IAA) transcriptional repressors, and the AUXIN RESPONSE FACTOR (ARF) transcription factors.[1][7]

In the absence of auxin, Aux/IAA proteins form heterodimers with ARF transcription factors, repressing their activity and preventing the transcription of auxin-responsive genes.[8][9] When IAA concentrations increase, auxin acts as a "molecular glue," promoting the interaction between the TIR1/AFB subunit of an SCF (Skp-Cullin-F-box) E3 ubiquitin ligase complex and the Aux/IAA repressor.[5][7] This binding event targets the Aux/IAA protein for ubiquitination and subsequent degradation by the 26S proteasome.[10] The degradation of the Aux/IAA repressor liberates the ARF, allowing it to bind to Auxin Response Elements (AuxREs) in the promoters of target genes and modulate their transcription, thereby initiating the auxin-mediated developmental program.[1]

IAA's Role in Root Architectural Traits

IAA's regulation of root development is multifaceted, controlling primary root elongation, lateral root formation, root hair development, and directional growth in response to gravity.

Primary Root Growth